molecular formula C26H22N4O3S B2960202 1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866345-94-0

1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2960202
CAS No.: 866345-94-0
M. Wt: 470.55
InChI Key: AWBIFALFIADQQD-UHFFFAOYSA-N
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Description

1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and benzothieno[2,3-d]pyrimidine

Preparation Methods

The synthesis of 1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps. One common synthetic route includes the condensation of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde with a suitable benzothieno[2,3-d]pyrimidine derivative under specific reaction conditions. The reaction typically requires the use of a strong base and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, inhibiting the enzyme’s ability to integrate viral DNA into the host genome. This binding is facilitated by the chelation of a magnesium ion (Mg2+) by the keto oxygen atom and nitrogen atoms in the compound .

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine and benzothieno[2,3-d]pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:

The uniqueness of 1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its combined structural elements, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-16-8-7-13-21-27-17(14-22(31)29(16)21)15-28-25-23(19-11-5-6-12-20(19)34-25)24(32)30(26(28)33)18-9-3-2-4-10-18/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBIFALFIADQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)CN3C4=C(C5=C(S4)CCCC5)C(=O)N(C3=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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